3-(5-Bromo-2-thienyl)-2-methyl-1-propene
Overview
Description
3-(5-Bromo-2-thienyl)-2-methyl-1-propene is an organic compound featuring a brominated thiophene ring. Thiophene derivatives are known for their significant roles in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of a bromine atom in the thiophene ring enhances its reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-thienyl)-2-methyl-1-propene typically involves the bromination of 2-methyl-1-propene followed by a coupling reaction with a thiophene derivative. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a brominated thiophene with a boronic acid derivative under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-thienyl)-2-methyl-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution: Products include thiophene derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include thiophene sulfoxides and sulfones.
Coupling: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-(5-Bromo-2-thienyl)-2-methyl-1-propene has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds.
Materials Science: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-thienyl)-2-methyl-1-propene involves its reactivity due to the presence of the bromine atom and the thiophene ring. The bromine atom can participate in electrophilic aromatic substitution reactions, while the thiophene ring can undergo various transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole: Another brominated thiophene derivative with applications in organic synthesis.
2-Bromo-5-benzoylthiophene: Used in the synthesis of complex organic molecules and materials.
Uniqueness
3-(5-Bromo-2-thienyl)-2-methyl-1-propene is unique due to its specific structure, which combines a brominated thiophene ring with a propene moiety. This combination enhances its reactivity and makes it a valuable intermediate for various synthetic applications.
Properties
IUPAC Name |
2-bromo-5-(2-methylprop-2-enyl)thiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-6(2)5-7-3-4-8(9)10-7/h3-4H,1,5H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMFKNDKZORRKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(S1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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